CCR2 antagonist 5

Übersicht

Beschreibung

JNJ-41443532 ist eine niedermolekulare Verbindung, die auf ihre potenziellen therapeutischen Anwendungen untersucht wurde, insbesondere in der Behandlung von Typ-2-Diabetes mellitus . Es wirkt als selektiver Antagonist des C-C-Chemokinrezeptors vom Typ 2 (CCR2), der eine Rolle bei Entzündungsprozessen spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JNJ-41443532 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und detaillierte Informationen sind nicht öffentlich zugänglich.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für JNJ-41443532 würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung fortschrittlicher chemischer Reaktoren, Reinigungsverfahren und Qualitätskontrollmaßnahmen zur Herstellung der Verbindung im kommerziellen Maßstab umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JNJ-41443532 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von JNJ-41443532 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die spezifischen Bedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, hängen von der gewünschten Transformation ab .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von JNJ-41443532 gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Analoga führen können .

Wissenschaftliche Forschungsanwendungen

Atherosclerosis

Research has demonstrated that CCR2 antagonism can significantly reduce atherosclerotic plaque formation. A study involving CCR2 antagonist 5 showed a marked decrease in plaque size and macrophage accumulation in mouse models of atherosclerosis. The findings indicated that treatment with this compound resulted in a reduction of circulating CCR2+ monocytes and stabilization of plaques, suggesting its potential as a therapeutic agent for cardiovascular diseases .

| Study | Model | Outcome | Significance |

|---|---|---|---|

| Atherosclerosis Study | ApoE−/− Mice | Reduced plaque size by 73% | Supports the role of CCR2 antagonism in plaque stabilization |

| Meta-Analysis | Various Mouse Models | Significant reduction in lesion size across multiple vascular territories | Highlights translational potential for human studies |

Neuroinflammation

This compound has also been investigated for its effects on neuroinflammatory conditions. In models of status epilepticus, blocking CCR2 effectively reduced the entry of monocytes into the brain, alleviating adverse neurological outcomes. This suggests that CCR2 antagonism could be a viable therapeutic strategy for conditions characterized by neuroinflammation .

| Study | Model | Outcome | Significance |

|---|---|---|---|

| Neuroinflammation Study | Status Epilepticus Model | Blocked monocyte entry into the hippocampus | Indicates potential for treating neuroinflammatory disorders |

Metabolic Disorders

The dual inhibition of CCR2 and CCR5 has been shown to have beneficial effects in metabolic disorders such as alcoholic liver disease and obesity-induced insulin resistance. In preclinical studies, this compound demonstrated the ability to reduce macrophage infiltration and inflammation within the liver, which are critical factors in the progression of these diseases .

| Study | Model | Outcome | Significance |

|---|---|---|---|

| Alcoholic Liver Disease Study | Lieber-DeCarli Model | Improved liver damage and reduced inflammation | Suggests therapeutic potential for metabolic disorders |

| Obesity-Induced Insulin Resistance Study | Rodent Model | Maintained metabolic homeostasis through immune regulation | Highlights dual receptor targeting for metabolic health |

Case Studies

Several case studies have highlighted the efficacy of this compound across different applications:

- Atherosclerosis Case Study: In a controlled trial with ApoE-deficient mice, administration of this compound led to significant reductions in both plaque size and inflammatory cell infiltration within lesions. The study concluded that sustained CCR2 blockade could be pivotal in managing atherosclerotic disease progression.

- Neuroinflammation Case Study: Following treatment with this compound post-status epilepticus, mice exhibited reduced cognitive deficits and inflammation markers compared to controls. This underscores the compound's potential in mitigating neurological damage following inflammatory insults.

Wirkmechanismus

JNJ-41443532 exerts its effects by selectively binding to and antagonizing the C-C chemokine receptor type 2 (CCR2). This receptor is involved in the recruitment of inflammatory cells to sites of inflammation. By blocking CCR2, JNJ-41443532 inhibits the migration of these cells, thereby reducing inflammation . The molecular targets and pathways involved include the inhibition of chemotaxis and the modulation of inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propagermanium: Ein weiterer CCR2-Antagonist, der zur Behandlung von Entzündungskrankheiten eingesetzt wird.

PF-04136309: Ein niedermolekularer Antagonist von CCR2, der auf sein Potenzial in der Krebsbehandlung untersucht wurde.

Einzigartigkeit

JNJ-41443532 zeichnet sich durch seine hohe Selektivität und Bindungsaffinität für CCR2 aus, was es zu einem starken Inhibitor von CCR2-vermittelten Entzündungsreaktionen macht . Seine potenziellen therapeutischen Anwendungen bei Typ-2-Diabetes mellitus unterscheiden es zusätzlich von anderen CCR2-Antagonisten .

Biologische Aktivität

CCR2 (CC chemokine receptor 2) antagonists are being explored for their potential therapeutic effects in various diseases, particularly in cancer and inflammatory conditions. Among these, "CCR2 antagonist 5" has garnered attention due to its unique properties and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies.

CCR2 is primarily involved in the recruitment of monocytes to sites of inflammation and tumors. Antagonists like this compound inhibit the binding of its ligand, CCL2 (monocyte chemoattractant protein-1), thereby reducing monocyte migration and activation.

Structural Insights

Recent studies have highlighted the structural determinants that influence the binding affinity of CCR2 antagonists. For instance, molecular docking studies reveal that CCR2 antagonists occupy an inactive-state-specific tunnel between receptor helices, which is crucial for their antagonistic action .

Biological Activity in Cancer

Research indicates that this compound effectively suppresses tumor cell viability, motility, and invasion in various cancer models. Notably, in vitro studies using A549 lung adenocarcinoma cells demonstrated that treatment with this antagonist led to significant reductions in CCL2-mediated cell proliferation and migration. The antagonist downregulated matrix metalloproteinase-9 (MMP-9) expression, a key player in cancer metastasis .

Table 1: Effects of this compound on A549 Cells

| Parameter | Control (CCL2) | Antagonist Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 51.6 ± 16.0 |

| Migration (fold increase) | 4.2 | 1.0 |

| MMP-9 Expression (Relative) | High | Low |

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound. For example, a study on atherosclerosis in apoE-deficient mice showed that treatment with this compound significantly reduced circulating CCR2+ monocytes and the size of atherosclerotic plaques .

Case Study: Atherosclerosis Model

Mice treated with this compound exhibited:

- Reduction in plaque size : From 64.4 ± 11.8 *10^3 µm² (control) to 17.6 ± 4.1 *10^3 µm² (treated).

- Decrease in necrotic area : From 35.3 ± 8.2% (control) to 7.6 ± 4.5% (treated).

Dual Activity Against CCR5

Interestingly, this compound also demonstrates activity against CCR5, which may be beneficial in contexts where both receptors contribute to disease pathology . This dual antagonism could enhance therapeutic outcomes in certain cancers by modulating immune responses more effectively.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates high oral bioavailability and a favorable safety profile in preclinical models . Its selectivity for CCR2 over other receptors was confirmed through extensive screening against a panel of receptors, ensuring minimal off-target effects.

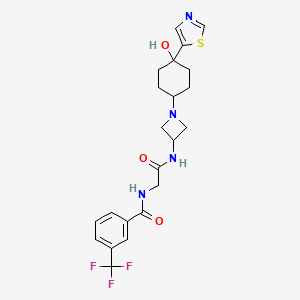

Eigenschaften

CAS-Nummer |

1228650-83-6 |

|---|---|

Molekularformel |

C22H25F3N4O3S |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30) |

InChI-Schlüssel |

CFKBNYUHQSQBSX-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |

Kanonische SMILES |

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JNJ-41443532; JNJ 41443532; JNJ41443532; JNJ-41443532 Free Base. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.